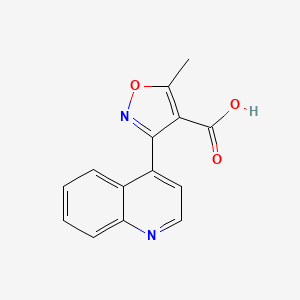
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and quinoline moieties. Isoxazoles are known for their broad spectrum of biological activities, making them valuable in medicinal chemistry . The quinoline ring system is also significant due to its presence in many pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . The quinoline moiety can be introduced through various coupling reactions, such as the Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of metal catalysts like Cu(I) or Ru(II) for cycloaddition reactions . Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoxazole and quinoline derivatives, which can have enhanced biological activities .
科学的研究の応用
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions enhances its binding affinity to biological targets .
類似化合物との比較
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with biological activity.
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Used in the synthesis of penicillin intermediates.
3,5-Disubstituted Isoxazoles: Known for their potential as anti-Parkinson agents.
Uniqueness
5-Methyl-3-(4-quinolyl)isoxazole-4-carboxylic Acid is unique due to its dual isoxazole and quinoline structure, which imparts a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
特性
分子式 |
C14H10N2O3 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
5-methyl-3-quinolin-4-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-6-7-15-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,17,18) |
InChIキー |
FPTQNPRGEPIBIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=NC3=CC=CC=C23)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


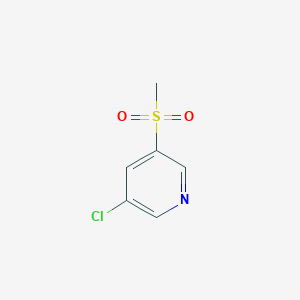
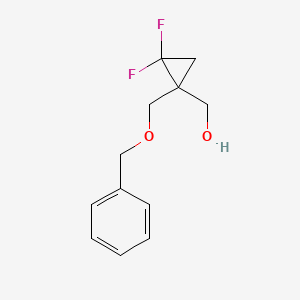
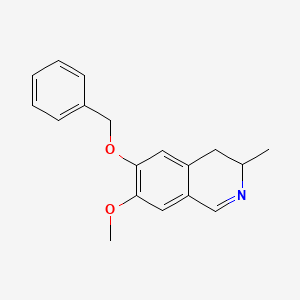


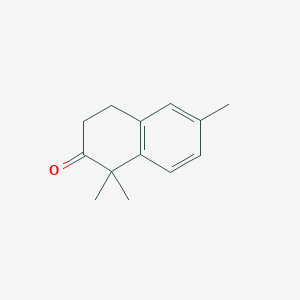
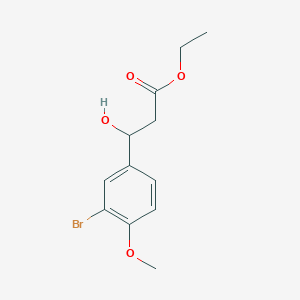
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
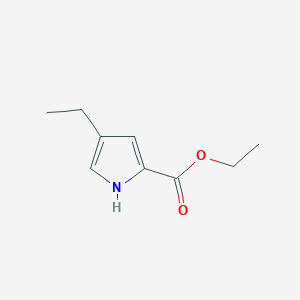
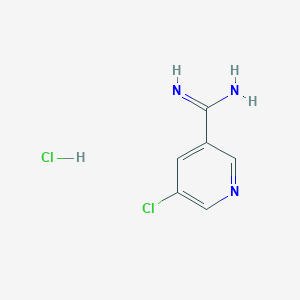
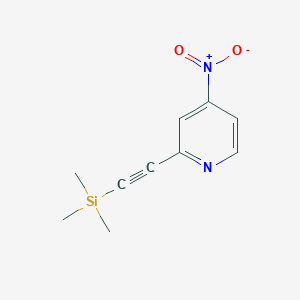
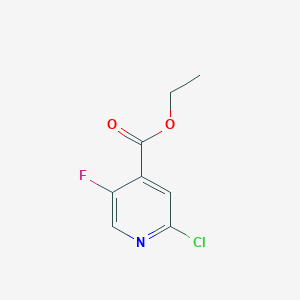
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)
